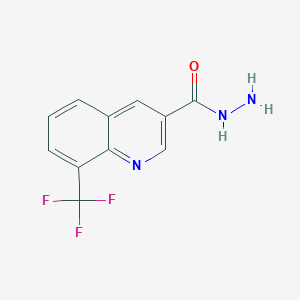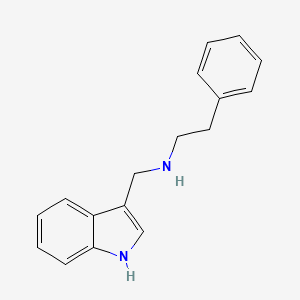
N-((1H-Indol-3-yl)methyl)-2-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1H-Indol-3-yl)methyl)-2-phenylethanamine is a compound that features an indole moiety linked to a phenylethanamine structure. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Indol-3-yl)methyl)-2-phenylethanamine typically involves the reaction of indole derivatives with phenylethanamine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the indole, followed by nucleophilic substitution with a halogenated phenylethanamine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1H-Indol-3-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-((1H-Indol-3-yl)methyl)-2-phenylethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((1H-Indol-3-yl)methyl)-2-phenylethanamine involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The phenylethanamine structure can interact with neurotransmitter receptors, influencing neurological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptamine: An indole derivative with a similar structure but different biological activities.
Serotonin: A neurotransmitter with an indole moiety, involved in mood regulation.
Psilocybin: A psychedelic compound with an indole structure, known for its psychoactive effects.
Uniqueness
N-((1H-Indol-3-yl)methyl)-2-phenylethanamine is unique due to its combination of an indole moiety and a phenylethanamine structure, which imparts distinct chemical and biological properties. Its potential to inhibit tubulin polymerization and interact with neurotransmitter receptors makes it a valuable compound for research in multiple fields .
Eigenschaften
Molekularformel |
C17H18N2 |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
N-(1H-indol-3-ylmethyl)-2-phenylethanamine |
InChI |
InChI=1S/C17H18N2/c1-2-6-14(7-3-1)10-11-18-12-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,18-19H,10-12H2 |
InChI-Schlüssel |
MQFWXPWDWUNDLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNCC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


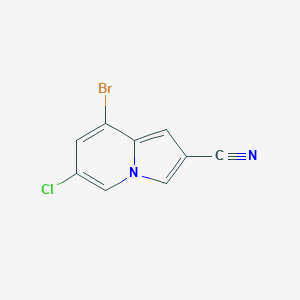
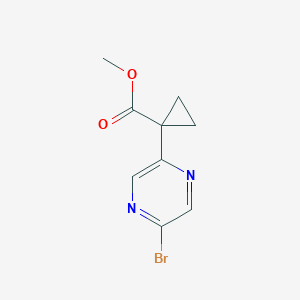
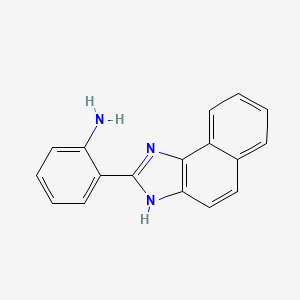

![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)
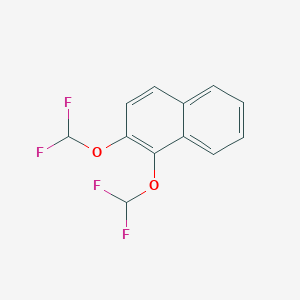
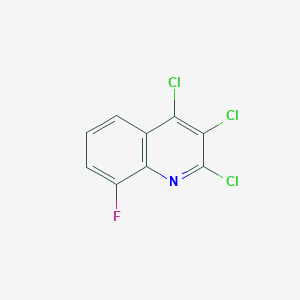
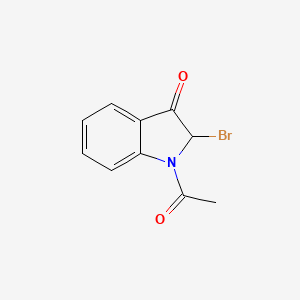

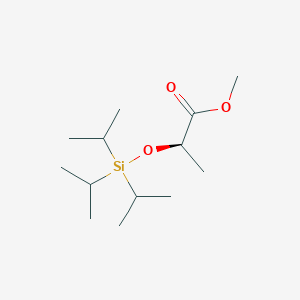
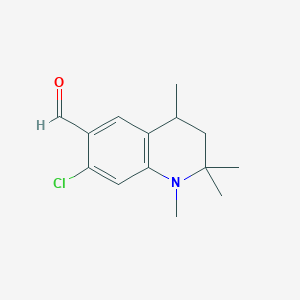
![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)
![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)
